4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride
CAS No.: 546114-56-1
Cat. No.: VC4277578
Molecular Formula: C16H13ClF6N2O
Molecular Weight: 398.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 546114-56-1 |
|---|---|
| Molecular Formula | C16H13ClF6N2O |
| Molecular Weight | 398.73 |
| IUPAC Name | 4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C16H12F6N2O.ClH/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22;/h1-8H,9H2,(H2,23,24);1H |
| Standard InChI Key | NGZVOQXIYBOXFP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide hydrochloride, reflects its benzamidine core substituted with two trifluoromethyl-containing groups . Its molecular formula is C₁₆H₁₃ClF₆N₂O, distinguishing it from the free base form (C₁₆H₁₂F₆N₂O) by the addition of hydrochloric acid .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 398.73 g/mol | |
| CAS Number | 546114-56-1 | |
| PubChem CID | 9863769 (free base) | |
| SMILES | C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl | |
| InChI Key | NGZVOQXIYBOXFP-UHFFFAOYSA-N |
The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups contribute to its high electronegativity and lipophilicity, which are critical for membrane permeability in biological systems .
Spectroscopic and Crystallographic Data
While explicit crystallographic data for this compound remains unpublished, related benzamidine derivatives exhibit planar aromatic systems with hydrogen-bonding capabilities via the amidine group . Nuclear magnetic resonance (NMR) spectra of analogous compounds show characteristic shifts for trifluoromethyl protons (δ 4.2–4.3 ppm) and aromatic protons (δ 6.8–7.1 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, often beginning with the formation of the benzamidine core. A representative pathway includes:
-
Amidine Formation: Condensation of 4-(trifluoromethoxy)benzonitrile with 2-(trifluoromethyl)benzylamine under acidic conditions to yield the free base.
-
Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
A patent (CN105461617A) describes a related synthesis for piperidine derivatives using Mitsunobu coupling and hydrogenation, which could be adapted for this compound . For example, SN2 reactions between halogenated intermediates and phenolic nucleophiles are common in introducing aryl ether linkages .
Table 2: Example Synthetic Steps from Patents
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 70% |
| 2 | Salt Formation | HCl (g), Et₂O, 0°C | 90% |
Purification and Characterization
Purification typically involves recrystallization from methanol or ethanol. High-performance liquid chromatography (HPLC) and mass spectrometry (ESI-LR: m/z 398.7 [M+H]⁺) confirm purity .
Pharmacological Significance
Mechanism of Action
Benzamidines are known protease inhibitors, particularly targeting serine proteases like thrombin and trypsin . The trifluoromethyl groups enhance binding affinity by forming hydrophobic interactions with enzyme pockets . For example, the free base (BZAD-01) has been studied for anticoagulant properties .
Bioavailability and Metabolism
The compound’s logP (estimated 3.8) suggests moderate lipophilicity, favoring oral absorption. Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, extending half-life . In vitro studies of similar compounds show IC₅₀ values of 10–50 nM against thrombin .
Research Applications and Future Directions
Industrial Applications
The compound serves as an intermediate in synthesizing fluorinated pharmaceuticals, leveraging its stability under harsh reaction conditions .
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